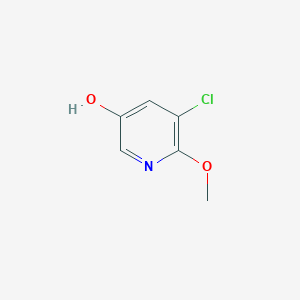

3-Chloro-5-hydroxy-2-methoxypyridine

Description

Properties

IUPAC Name |

5-chloro-6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPUXIQVANWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306115 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-30-8 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-methoxypyridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 3-Chloro-5-hydroxy-2-methoxypyridine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds to predict its physicochemical profile. All predicted properties should be confirmed by experimental data.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a substituted pyridine derivative poised for significance in the landscape of drug discovery and fine chemical synthesis. Its unique trifunctional substitution pattern—featuring a chloro group, a hydroxyl group, and a methoxy group—presents a versatile scaffold for the generation of novel molecular entities. The strategic placement of these functional groups is anticipated to modulate the electronic and steric properties of the pyridine ring, thereby influencing its reactivity, target-binding interactions, and pharmacokinetic profile.

The chloro and methoxy groups, in particular, are prevalent in a vast number of approved pharmaceuticals, where they contribute to improved potency, metabolic stability, and bioavailability.[1][2] This guide aims to provide a detailed projection of the physicochemical properties of this compound, offering a foundational understanding for its potential applications.

Core Physicochemical Properties

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₆H₆ClNO₂ | Calculated |

| Molecular Weight | 159.57 g/mol | Calculated |

| Physical Form | Predicted to be a solid at room temperature. | Analogy to similar substituted pyridines. |

| Melting Point | Not available. Likely to be in the range of 100-150 °C. | Based on related compounds like 3-Chloro-2-hydroxymethyl-4-methoxypyridine (103-105 °C).[3] |

| Boiling Point | Not available. | - |

| pKa | Predicted to have two pKa values: one for the pyridinium ion (acidic) and one for the hydroxyl group (phenolic, weakly acidic). | Based on theoretical calculations for substituted pyridines.[4][5] |

| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water. | Based on the properties of pyridine and its derivatives.[6] |

In-depth Analysis of Physicochemical Characteristics

Acidity and Basicity: The Dual Nature of pKa

The pKa of a molecule is a critical parameter that governs its ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and target binding. This compound is expected to exhibit two distinct pKa values.

-

Pyridinium pKa: The lone pair of electrons on the pyridine nitrogen atom makes it basic, with the pKa of the conjugate acid (pyridinium ion) of unsubstituted pyridine being 5.23.[7] The electron-withdrawing nature of the chloro and hydroxyl groups on the ring is expected to decrease the basicity of the nitrogen, thus lowering the pKa of the corresponding pyridinium ion.

-

Phenolic pKa: The hydroxyl group at the 5-position will have a phenolic character, making it weakly acidic. The pKa of this group will be influenced by the electronic effects of the other substituents on the pyridine ring.

Theoretical calculations on substituted pyridines have shown that the pKa can be predicted with reasonable accuracy, and these methods could be applied to this compound to obtain more precise estimates.[4][5]

Solubility Profile: A Balancing Act of Functional Groups

The solubility of a compound is a key determinant of its utility in both synthetic and biological systems. The solubility of this compound will be a composite of the contributions from its constituent functional groups.

-

Pyridine Core: The pyridine ring itself is miscible with water and a broad range of organic solvents.[8]

-

Hydroxy Group: The hydroxyl group can participate in hydrogen bonding, which would enhance its solubility in polar protic solvents like water and alcohols.

-

Methoxy Group: The methoxy group can also act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[9]

-

Chloro Group: The chloro group is hydrophobic and will tend to decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.

Overall, it is predicted that this compound will be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and will have limited to moderate solubility in water.

Spectroscopic Properties: A Fingerprint of the Molecule

The spectroscopic profile of a molecule provides invaluable information about its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretches for the ether and hydroxyl groups (around 1000-1300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be proposed based on established pyridine chemistry. A multi-step synthesis starting from a readily available substituted pyridine is a common strategy.[10]

Caption: A generalized synthetic workflow for substituted pyridines.

The reactivity of this compound will be dictated by its functional groups. The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene.[7] The hydroxyl group can be alkylated, acylated, or participate in other reactions typical of phenols. The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound represents a valuable building block. The presence of chloro and methoxy groups is known to have a profound impact on the pharmacological properties of drug candidates.[1][2]

References

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Pyridine [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-Chloro-5-hydroxy-2-methoxypyridine (CAS: 1196157-30-8)

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active agents.[2][3] this compound is a specifically functionalized derivative, presenting researchers with a unique combination of reactive sites. The strategic placement of a chloro group, a hydroxyl (or pyridinol) moiety, and a methoxy group offers a versatile platform for diversification. The chloro atom serves as a handle for cross-coupling reactions, the hydroxyl group can be derivatized or act as a key pharmacophoric feature, and the methoxy group modulates the electronic character and steric profile of the ring.[3][4]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. We will delve into its physicochemical properties, propose a logical synthetic pathway grounded in established pyridine chemistry, explore its potential applications as a pivotal intermediate, and detail the critical safety and handling protocols required for its use in a laboratory setting.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in synthesis and screening. Below is a summary of the known and predicted properties for this compound.

Core Chemical Identity

Caption: Chemical Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 1196157-30-8 | [5][6][7] |

| Molecular Formula | C₆H₆ClNO₂ | [7][8] |

| Molecular Weight | 159.57 g/mol | [7] |

| Physical Form | Solid (Predicted) | |

| Purity | >98% (Typical for commercial samples) | [6] |

| SMILES | COc1c(Cl)cc(O)cn1 | N/A |

| InChI Key | (Predicted) | N/A |

Predicted Spectroscopic Characteristics

While specific experimental spectra for this compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10] This predictive analysis is crucial for reaction monitoring and quality control during synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (-OCH₃), and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum should exhibit six unique signals, corresponding to the five carbons of the pyridine ring and the single carbon of the methoxy group. The chemical shifts will be influenced by the attached functional groups; for instance, the carbon attached to the oxygen of the methoxy group will be significantly downfield.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-O stretching from the methoxy and hydroxyl groups, C=N and C=C stretching from the pyridine ring, and a C-Cl stretching vibration would also be present.

Synthesis and Mechanistic Rationale

The de novo synthesis of highly substituted pyridines is a well-explored area of organic chemistry.[2][11][12] A plausible and efficient synthetic route to this compound can be designed starting from commercially available materials. The following proposed protocol is based on established transformations in pyridine chemistry.[13][14][15]

The causality behind this multi-step approach lies in the controlled, sequential introduction of the required functional groups onto the pyridine core, managing regioselectivity at each stage.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Trustworthiness through Self-Validation: Each step includes criteria for validating the outcome before proceeding, ensuring the integrity of the synthetic chain.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

-

Rationale: Diazotization of the amino group followed by hydrolysis is a classic and reliable method to introduce a hydroxyl group onto a pyridine ring.[14]

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

-

Gently heat the mixture (e.g., 50-60 °C) until nitrogen evolution ceases.[14]

-

Cool the solution and neutralize to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-chloropyridine.

-

-

Validation: Confirm product formation via melting point analysis and TLC comparison with a standard if available.

Step 2: Nitration to 2-Hydroxy-3-nitro-5-chloropyridine

-

Rationale: The hydroxyl group is an activating group, directing electrophilic aromatic substitution (nitration) to the ortho and para positions. The 3-position is electronically favored for nitration.[14]

-

Procedure:

-

Add 2-hydroxy-5-chloropyridine portion-wise to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.

-

Maintain careful temperature control throughout the addition.

-

After addition, allow the mixture to stir at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[14]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with water to remove residual acid, and dry.

-

-

Validation: The crude product should show a single major spot on TLC, with a different Rf value than the starting material.

Step 3: Reduction to 3-Amino-5-chloro-2-hydroxypyridine

-

Rationale: The nitro group is readily reduced to an amine using standard reduction methods, such as catalytic hydrogenation or metal/acid combinations.[14]

-

Procedure:

-

Suspend the 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the iron salts, and concentrate the filtrate.

-

Neutralize the residue to precipitate the amino product.

-

-

Validation: The appearance of a new spot on TLC and the disappearance of the starting nitro compound signal completion. The product will have a significantly different polarity.

Step 4: Conversion to 5-Chloro-2,3-dihydroxypyridine

-

Rationale: Similar to Step 1, the newly formed amino group can be converted to a second hydroxyl group via a diazotization-hydrolysis sequence.[14]

-

Procedure:

-

Follow the diazotization procedure as described in Step 1, using 3-amino-5-chloro-2-hydroxypyridine as the starting material.

-

-

Validation: The resulting dihydroxy-pyridine will have distinct solubility and TLC characteristics compared to the amino-precursor.

Step 5: Selective Methylation to this compound

-

Rationale: The final step is a selective O-methylation. The hydroxyl group at the 2-position is generally more acidic and nucleophilic than the one at the 3-position, allowing for regioselective methylation under controlled conditions.

-

Procedure:

-

Dissolve 5-chloro-2,3-dihydroxypyridine in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the more acidic hydroxyl group.

-

Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter out the base and evaporate the solvent.

-

Purify the crude product using column chromatography to isolate the target molecule.

-

-

Validation: Final product identity and purity should be confirmed by NMR and MS analysis, as described in the spectroscopic profile section.

Applications in Research and Drug Discovery

While this compound is not an end-product therapeutic itself, its value lies in its role as a sophisticated chemical intermediate. Substituted pyridines are integral to a vast range of pharmaceuticals and agrochemicals.[2][16][17]

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of novel molecules for high-throughput screening. The chloro group can be substituted via nucleophilic aromatic substitution or engaged in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a fragment for screening against biological targets. Hits can then be elaborated from its reactive handles.

-

Precursor to Bioactive Molecules: The structural motif of a substituted chloropyridine is found in numerous bioactive compounds. This intermediate provides a direct route to analogues of existing drugs or novel chemical entities targeting a wide array of diseases, from neurological disorders to infectious agents.[3][4] The combination of the methoxy and hydroxyl groups can also influence metabolic stability and receptor binding interactions.[3]

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from safety data sheets (SDS) of structurally similar and functionally related chloropyridine compounds.[18][19] Due to the potential for high toxicity, this compound must be handled with extreme caution by trained personnel only.

Caption: Logical workflow for safety, handling, and emergency response.

Hazard Identification and Precautionary Measures

-

Acute Toxicity: Halogenated pyridines can be toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is toxic and handle with appropriate containment.

-

Irritation: Causes skin irritation and serious eye irritation.[20] Avoid all direct contact.

-

Respiratory Irritation: May cause respiratory irritation if dust is inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a properly fitted lab coat.[18]

-

Engineering Controls: All manipulations of the solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.

-

Spills and Disposal: In case of a spill, evacuate the area. Avoid generating dust. Collect the material using spark-proof tools into a suitable, closed container for disposal.[18] Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21] Keep the container locked up or in an area accessible only to authorized personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Wholesale 3-CHLORO-2-METHOXYPYRIDINE CAS:13472-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 5. CAS No. 1196157-30-8 | Chemsrc [chemsrc.com]

- 6. Heterociclos con nitrógeno (N) | CymitQuimica [cymitquimica.com]

- 7. 1196157-30-8 | this compound | Boroncore [boroncore.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 14. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 15. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 16. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 17. nbinno.com [nbinno.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.ie [fishersci.ie]

- 20. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 21. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Spectroscopic Characterization of 3-Chloro-5-hydroxy-2-methoxypyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of the novel compound, 3-Chloro-5-hydroxy-2-methoxypyridine. In the absence of published experimental data for this specific molecule, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic route and predict the corresponding Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds. By detailing the underlying scientific rationale for experimental design and data interpretation, this document serves as a practical roadmap for the de novo chemical investigation of this compound.

Introduction and Rationale

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of chloro, hydroxy, and methoxy substituents on the pyridine ring in this compound presents a unique electronic and steric profile, making it a promising, yet unexplored, building block for novel molecular architectures. The chloro and hydroxy groups offer versatile handles for further functionalization, while the methoxy group can influence the molecule's conformation and metabolic stability.

This guide addresses the current information gap by providing a robust, scientifically-grounded pathway for the synthesis and characterization of this target compound. The methodologies and predictions herein are based on a thorough analysis of analogous structures and fundamental principles of chemical reactivity and spectroscopy.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available precursor. The proposed pathway is designed to be logical and to utilize well-established, high-yielding reactions common in pyridine chemistry.

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine This transformation is a standard diazotization of an aminopyridine followed by hydrolysis of the diazonium salt.

-

Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine The electron-donating hydroxyl group directs nitration to the ortho and para positions. The 3-position is sterically less hindered.

-

To a mixture of concentrated sulfuric and nitric acid at 0 °C, slowly add 2-hydroxy-5-chloropyridine.

-

Allow the reaction to stir at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[1]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine Reduction of the nitro group can be achieved using various methods, such as metal-acid reduction or catalytic hydrogenation.

-

Suspend 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or use hydrogen gas with a palladium on carbon catalyst.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate under reduced pressure and neutralize to precipitate the aminopyridine derivative.

Step 4: Synthesis of 2,3-Dichloro-5-hydroxypyridine A Sandmeyer reaction will replace the amino group with a chloro substituent.

-

Dissolve 3-amino-5-chloro-2-hydroxypyridine in cold, concentrated hydrochloric acid.

-

Add a solution of sodium nitrite in water dropwise at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Stir the reaction mixture at room temperature, then heat gently to complete the reaction.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Step 5: Synthesis of this compound A nucleophilic aromatic substitution reaction with sodium methoxide will selectively replace the more activated chlorine at the 2-position.

-

Dissolve 2,3-dichloro-5-hydroxypyridine in anhydrous methanol.

-

Add a slight molar excess of sodium methoxide.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Neutralize the residue with a dilute acid and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established substituent effects and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra will provide definitive information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.5 | d | ~2.5 | H-6 | The proton at C-6 is deshielded by the electronegative nitrogen and is coupled to H-4. |

| ~7.1 | d | ~2.5 | H-4 | The proton at C-4 is coupled to H-6. Its chemical shift is influenced by the adjacent chloro and hydroxy groups. |

| ~5.5 | br s | - | -OH | The hydroxyl proton is expected to be a broad singlet and its chemical shift is concentration and solvent dependent. |

| ~4.0 | s | - | -OCH₃ | The methoxy group protons will appear as a singlet. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | The carbon bearing the methoxy group is significantly deshielded. |

| ~145 | C-5 | The carbon attached to the hydroxyl group is deshielded. |

| ~138 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~120 | C-4 | The chemical shift of this carbon is influenced by the adjacent substituents. |

| ~115 | C-3 | The carbon bearing the chloro group. |

| ~54 | -OCH₃ | A typical chemical shift for a methoxy group carbon. |

Causality Behind Predicted NMR Shifts: The predicted chemical shifts are derived from the additive effects of the substituents on the pyridine ring.[3][4][5] The electron-withdrawing nature of the nitrogen atom and the chloro group, along with the electron-donating effects of the hydroxy and methoxy groups, create a distinct electronic environment for each proton and carbon atom. The predicted coupling constant between H-4 and H-6 is a typical value for meta-coupling in a pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, C=N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1550 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 800-750 | Strong | C-Cl stretch |

Justification of IR Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group.[6][7] The pyridine ring vibrations typically appear in the 1600-1550 cm⁻¹ region. The strong C-O stretching bands confirm the presence of the methoxy group, and the C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment | Rationale |

| 161/163 | High | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 146/148 | Medium | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 133 | Medium | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols and pyridones. |

| 118 | Medium | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment. |

| 98 | Low | [M - Cl - CH₃]⁺ | Loss of a chlorine radical followed by a methyl radical. |

Fragmentation Rationale: The molecular ion will be readily observed. The presence of a chlorine atom will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak.[8] Common fragmentation pathways for methoxy-substituted aromatics include the loss of a methyl radical.[9][10] The loss of CO is also a plausible fragmentation pathway for hydroxypyridines.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data for the newly synthesized this compound, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at 100 MHz, using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

IR Data Acquisition Workflow

References

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mbp.science.ru.nl [mbp.science.ru.nl]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-hydroxy-2-methoxypyridine in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 3-Chloro-5-hydroxy-2-methoxypyridine, its solubility profile dictates crucial aspects of its application, including:

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and yield.

-

Purification: Crystallization, a primary method for purification, is highly dependent on the differential solubility of the compound and its impurities in various solvents.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

-

High-Throughput Screening (HTS): In drug discovery, compounds must be soluble in assay media (often containing organic co-solvents like DMSO) to obtain reliable biological data.

This guide provides the necessary theoretical background and practical methodologies to empower researchers to systematically evaluate the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, provides a foundational understanding.[1][2] The structure of this compound features several functional groups that will influence its interaction with different solvents:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.[3][4] The aromatic ring itself contributes to some non-polar character.

-

Hydroxy Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like alcohols and water.[5][6]

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity, but it is a weak hydrogen bond acceptor.

Based on this structure, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Possible in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the polar functional groups cannot effectively interact with the solvent molecules.

The interplay of these functional groups creates a molecule with a nuanced solubility profile that requires empirical determination for precise characterization.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following sections detail established protocols for both qualitative and quantitative assessment.

Qualitative Solubility Determination

A preliminary qualitative assessment can efficiently classify the compound's solubility in a range of solvents, providing valuable information for solvent selection in synthesis and purification.[7][8]

Protocol: Small-Scale Qualitative Solubility Test

-

Preparation: Place approximately 10-20 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each vial, add 0.5 mL of a selected solvent.

-

Agitation: Vigorously agitate the vials for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Slightly Soluble: Dissolution occurs between 1 mL and 3 mL of solvent.

-

Insoluble: The solid does not dissolve completely even after the addition of 3 mL of solvent.

-

A suggested panel of solvents for this initial screening is presented in Table 1.

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Examples | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to Low |

| Non-polar | Toluene, Hexane, Diethyl Ether | Low |

Quantitative Solubility Determination (Equilibrium Solubility Method)

For applications requiring precise solubility values (e.g., formulation development), a quantitative determination is necessary. The equilibrium (or shake-flask) method is a widely accepted and robust technique.[9]

Protocol: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the vial in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solid.

-

Calculate the solubility in units such as mg/mL or g/100mL.

-

-

Analytical Method (e.g., HPLC-UV):

-

Develop a validated HPLC-UV method for the quantification of this compound.

-

Create a calibration curve by preparing a series of standard solutions of known concentrations.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

The workflow for quantitative solubility determination is illustrated in the following diagram.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and temperatures.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| e.g., Ethanol | 25 | [Experimental Value] | Gravimetric |

| e.g., Acetone | 25 | [Experimental Value] | HPLC-UV |

| e.g., Toluene | 25 | [Experimental Value] | Gravimetric |

| e.g., Water | 25 | [Experimental Value] | HPLC-UV |

The interpretation of this data should refer back to the molecular structure. For instance, high solubility in ethanol can be attributed to strong hydrogen bonding interactions with the hydroxyl group, while low solubility in toluene would be expected due to the molecule's overall polarity.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the critical data needed for successful synthesis, purification, and formulation. The absence of publicly available data for this specific compound underscores the importance of the systematic approach outlined herein. Future work should focus on generating a comprehensive, publicly accessible database of solubility data for this and other novel pyridine derivatives to accelerate research and development in the chemical and pharmaceutical industries.

References

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 3-Chloro-5-hydroxy-2-methoxypyridine: A Technical Guide for Preclinical Investigation

Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a nitrogen-bearing heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Its presence in numerous natural products and FDA-approved drugs underscores its significance as a privileged pharmacophore in the design and discovery of novel therapeutic agents. Pyridine derivatives have been extensively explored and have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][3] The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom, coupled with the versatility for substitution at various positions on the ring, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[4]

This guide focuses on the untapped potential of a specific, yet under-investigated derivative: 3-Chloro-5-hydroxy-2-methoxypyridine . The strategic placement of chloro, hydroxy, and methoxy groups on the pyridine core presents a unique chemical entity with the potential for diverse biological interactions. The chloro and methoxy groups can influence the molecule's lipophilicity and metabolic stability, while the hydroxy group provides a key site for hydrogen bonding, a critical interaction in many biological recognition processes. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate the potential biological activities of this compound.

Part 1: Investigating the Anticancer Potential

The anticancer activity of pyridine derivatives is well-documented, with many compounds exhibiting significant cytotoxicity against a range of cancer cell lines.[1][5] The proposed mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of critical signaling pathways.[1]

Rationale for Anticancer Screening

Given the prevalence of pyridine-based compounds in oncology research and the structural alerts present in this compound, a thorough investigation into its anticancer potential is warranted. The combination of a halogen, a hydroxyl group, and a methoxy group on the pyridine ring could lead to novel interactions with biological targets implicated in cancer progression.

Experimental Workflow for In Vitro Cytotoxicity Assessment

To ascertain the cytotoxic potential of this compound, a tiered screening approach is recommended, starting with a broad panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[6]

Figure 1: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Step-by-Step Protocol for the MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[6] Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well microtiter plates at a density of 1 x 10^4 cells per well.[7] Incubate the plates overnight to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration of less than 0.5%. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[8]

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways for Investigation

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is crucial. Pyridine derivatives have been shown to modulate several key signaling pathways involved in cancer progression:

-

p53-Dependent Pathways: The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis. Some pyridine derivatives have been shown to modulate p53-dependent signaling.[9]

-

p21 Activation: The p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. Certain pyridine derivatives can induce senescence in cancer cells through the activation of the p21 signaling pathway.[10]

-

Hedgehog Signaling Pathway: The Hedgehog signaling pathway is essential for embryonic development and its aberrant activation is implicated in various cancers. Pyridine-based inhibitors of this pathway have been developed.[11]

References

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Elusive Building Block: A Technical Exploration of 3-Chloro-5-hydroxy-2-methoxypyridine and its Surrogates in Drug Discovery

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

3-Chloro-5-hydroxy-2-methoxypyridine presents itself as a potentially valuable, yet notably under-documented, heterocyclic building block for medicinal chemistry. Its trifunctional nature—possessing a reactive chlorine atom, a nucleophilic hydroxyl group, and a methoxy moiety that influences electronic properties—theoretically offers a versatile scaffold for the synthesis of novel therapeutic agents. However, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant scarcity of specific data, synthesis protocols, and direct applications for this particular molecule. This guide, therefore, aims to provide a technical overview based on the chemistry of closely related and more extensively studied analogues. By examining these surrogates, we can infer the potential reactivity and utility of this compound, while clearly delineating the boundaries of current knowledge and highlighting opportunities for future research.

The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in a vast number of approved drugs and biologically active compounds.[1] Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the physicochemical properties of a molecule, such as solubility and basicity. The strategic placement of various substituents on the pyridine core allows for fine-tuning of a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[1] Halogenated pyridines, in particular, are prized intermediates as the halogen atom can serve as a leaving group for nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity.[1]

Physicochemical and Spectroscopic Properties: An Analog-Based Estimation

| Property | Estimated Value/Information | Source/Analogue |

| Molecular Formula | C₆H₆ClNO₂ | - |

| Molecular Weight | 159.57 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on 3-Chloro-5-methoxypyridine |

| ¹H NMR | Predicted signals for a methoxy group, two aromatic protons, and a hydroxyl proton. | General prediction for substituted pyridines. |

| ¹³C NMR | Predicted signals for the five pyridine ring carbons and one methoxy carbon. | General prediction for substituted pyridines. |

It is crucial to note that these are predicted values and should be confirmed by empirical analysis.

Synthesis Strategies: A Generalized Approach

While a specific, detailed synthesis protocol for this compound from a peer-reviewed source remains elusive, a general multi-step synthetic pathway can be proposed based on established pyridine chemistry. A plausible route could start from a readily available substituted pyridine and involve a sequence of nitration, reduction, diazotization, and substitution reactions.

A Chinese patent describes a synthesis method for 5-chloro-2,3-dihydroxypyridine starting from 2-amino-5-chloropyridine.[2] This involves diazotization to 2-hydroxy-5-chloropyridine, followed by nitration to 2-hydroxy-3-nitro-5-chloropyridine, reduction to 2-hydroxy-3-amino-5-chloropyridine, and a final diazotization to yield the dihydroxy product.[2] A subsequent selective methoxylation at the 2-position would be required to arrive at the target molecule, a step that would need careful optimization to control regioselectivity.

Another patented method for the synthesis of 2,5-dichloro-3-methoxypyridine involves the methylation of 5-chloro-3-hydroxypyridine, followed by oxidation and chlorination.[3] This highlights a potential route for introducing the methoxy group.

Generalized Synthetic Workflow:

Caption: A conceptual multi-step synthesis of this compound.

Key Reactions and Synthetic Utility: A World of Potential

The true value of this compound as a building block lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities.

-

Etherification: The hydroxyl group can be readily alkylated or arylated to introduce side chains that can modulate a compound's lipophilicity and steric profile.

-

Esterification: Acylation of the hydroxyl group can be used to introduce ester functionalities, which can act as prodrugs or participate in further reactions.

Reactions at the Chlorine Atom

The chlorine atom, positioned on the electron-deficient pyridine ring, is a prime site for nucleophilic aromatic substitution and cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.

Electrophilic Aromatic Substitution

The electronic nature of the pyridine ring, influenced by the interplay of the chloro, hydroxyl, and methoxy groups, will direct any further electrophilic substitution reactions. The precise outcome of such reactions would require experimental validation.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery: An Extrapolation from Analogs

While no specific drugs or clinical candidates have been identified as being synthesized directly from this compound, its structural motifs are present in various bioactive molecules. For instance, substituted chloropyridines are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1]

The related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), serves as an example of a bioactive molecule with a substituted chloropyridine core.[1] Structure-activity relationship (SAR) studies on ML267 and its analogs highlight the importance of the substitution pattern on the pyridine ring for biological activity.[1] This underscores the potential of systematically modifying a scaffold like this compound to explore chemical space and optimize for therapeutic efficacy.

Conclusion and Future Outlook

This compound remains a chemical building block of significant untapped potential. The lack of extensive documentation presents both a challenge and an opportunity for the scientific community. The development of a robust and scalable synthesis for this compound would be a valuable contribution to the field of medicinal chemistry, enabling its broader application in drug discovery programs. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity in a variety of chemical transformations, and ultimately, to leverage its unique trifunctional nature in the design and synthesis of the next generation of therapeutic agents.

References

reactivity of the chloro group in 3-Chloro-5-hydroxy-2-methoxypyridine

<3-Chloro-5-hydroxy-2-methoxypyridine: An In-depth Technical Guide to the Reactivity of the Chloro Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic positioning of the chloro, hydroxy, and methoxy groups on the pyridine ring imparts a unique combination of electronic properties and reactivity. This guide focuses on the reactivity of the chloro group at the 3-position, a critical aspect for its application as a versatile building block in the synthesis of complex molecules. The pyridine core is a prevalent motif in numerous approved drugs, and the ability to selectively functionalize it is paramount in drug discovery and development.[1]

This document provides a comprehensive analysis of the reactivity of the chloro substituent, exploring its susceptibility to various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the underlying principles governing its reactivity, researchers can strategically design synthetic routes to access novel chemical entities with potential therapeutic applications.

Electronic and Steric Considerations

The reactivity of the chloro group in this compound is intrinsically linked to the electronic and steric environment of the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient. This electron deficiency is further modulated by the substituents.

-

Methoxy Group (-OCH₃) at C2: The methoxy group is a strong electron-donating group (EDG) through resonance and electron-withdrawing through induction.[2] Its position ortho to the chloro group can influence the reactivity by increasing electron density at the C3 position, potentially making oxidative addition in palladium-catalyzed reactions more challenging.[3]

-

Hydroxy Group (-OH) at C5: The hydroxy group is also an electron-donating group. Its presence can further modulate the electronic properties of the ring.

-

Chloro Group (-Cl) at C3: The chloro group is an electron-withdrawing group via induction and a weak electron-donating group through resonance.

The interplay of these electronic effects determines the overall reactivity of the C-Cl bond. The position of the halogen on the pyridine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, with the general order being C4(6) > C2 > C5.[4] While the C3 position is not explicitly ranked, its reactivity is expected to be influenced by the adjacent substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The chloro group at the C3 position of this compound can serve as an electrophilic handle in these transformations. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, often requiring more specialized and robust catalytic systems.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][9] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The activation of the C-Cl bond is often the rate-determining step.[7] The electron-donating 2-methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition.[3] Therefore, the choice of a palladium precursor and, critically, a phosphine ligand is crucial for successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride.[3] Ligands like SPhos and XPhos are commonly employed for their effectiveness in coupling unreactive aryl chlorides.[3]

-

Base and Solvent: The selection of an appropriate base and solvent system is vital. The base is required to activate the boronic acid for transmetalation.[10] Common bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3] The choice of solvent, typically anhydrous and degassed toluene or dioxane, influences the solubility of the reactants and the stability of the catalytic species.[3]

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on established methods for structurally similar chloropyridines.[3]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed toluene

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[3]

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |

Data extrapolated from protocols for similar substrates.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11] This reaction is a powerful tool for introducing a wide variety of amine functionalities at the 3-position of the pyridine ring.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a highly active catalyst system is critical for the amination of an unreactive aryl chloride.[12] Bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often employed in combination with a palladium precatalyst like Pd₂(dba)₃.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[13] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[6]

-

Solvent: Anhydrous, degassed solvents such as toluene or 1,4-dioxane are typically used.[6]

Representative Buchwald-Hartwig Amination Protocol

This protocol is a generalized procedure based on established methods for similar substrates.[6]

Materials:

-

This compound

-

Desired primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1-5 mol%), Xantphos (2-10 mol%), and NaOtBu (1.2-1.5 equiv.).[6]

-

Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[6]

-

Add anhydrous, degassed toluene.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway to functionalize the pyridine ring.[6] The electron-deficient nature of the pyridine ring, enhanced by the chloro and nitrogen atoms, facilitates nucleophilic attack.[14]

In this compound, the chloro group can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines. These reactions are typically performed in the presence of a base to generate the nucleophile in situ and in a polar aprotic solvent like DMF or DMSO.[6]

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[15][16]

Representative SNAr Protocol with an Amine Nucleophile

This is a general procedure and may require optimization for specific nucleophiles.[14]

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine nucleophile (1.2-1.5 equiv.) and potassium carbonate (2.0 equiv.).

-

Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Diagram 2: Experimental Workflow for SNAr

Caption: A general experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

The chloro group in this compound offers a versatile handle for the functionalization of this privileged heterocyclic scaffold. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a diverse array of substituents can be introduced at the 3-position. These transformations, however, necessitate the use of specialized, highly active catalytic systems to overcome the inherent low reactivity of the C-Cl bond, which is further modulated by the electronic effects of the adjacent methoxy group. Alternatively, nucleophilic aromatic substitution provides a valuable metal-free approach for the introduction of various nucleophiles. A thorough understanding of the electronic properties of the substituted pyridine ring and the mechanistic nuances of these reactions is paramount for the rational design of synthetic strategies to access novel and complex molecules for drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

The Pivotal Role of the Hydroxy Group in the Reactions of 3-Chloro-5-hydroxy-2-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxy-2-methoxypyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a hydroxy, and a methoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures. The interplay of these substituents governs the molecule's reactivity, offering multiple avenues for further chemical modification. This guide provides a detailed exploration of the pivotal role the hydroxy group plays in the chemical reactions of this compound, offering insights into its electronic effects, reactivity as a nucleophile, and its influence on the overall reactivity of the pyridine ring. Understanding these aspects is crucial for the strategic design of synthetic routes to novel pharmaceuticals and other functional materials. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1]

Electronic Properties and Tautomerism of this compound

The reactivity of this compound is fundamentally dictated by the electronic interplay of its three substituents on the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom.[2] The substituents modulate this inherent electronic nature.

-

-Cl (Chloro group): Inductively electron-withdrawing, deactivating the ring towards electrophilic attack. It can also be weakly electron-donating through resonance.

-

-OCH3 (Methoxy group): Strongly electron-donating through resonance (+M effect) and inductively electron-withdrawing (-I effect). The resonance effect typically dominates, making it an activating group.

-

-OH (Hydroxy group): Similar to the methoxy group, it is a strong electron-donating group via resonance (+M effect) and is inductively electron-withdrawing (-I effect). Its presence significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions.

In contrast to 2- and 4-hydroxypyridines, which can exist in equilibrium with their pyridone tautomers, 3-hydroxypyridines predominantly exist in the hydroxy form.[3][4] This is because the pyridone tautomer of a 3-hydroxypyridine would disrupt the aromaticity of the ring without the same degree of stabilization seen in 2- and 4-pyridones.[5]

The acidic nature of the phenolic hydroxy group (pKa of 3-hydroxypyridine is approximately 8.75[6]) means that under basic conditions, it can be deprotonated to form a phenoxide anion. This phenoxide is an even more powerful electron-donating group, further activating the ring towards electrophilic substitution.

The combined electronic effects of the methoxy and hydroxy groups make the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine, despite the presence of the deactivating chloro group.

The Hydroxy Group as a Nucleophile: O-Alkylation and O-Acylation

The lone pairs on the oxygen atom of the hydroxy group make it a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation. These reactions are fundamental for modifying the properties of the molecule, for instance, to improve solubility, metabolic stability, or to introduce a functional handle for further transformations.

O-Alkylation

O-alkylation of the hydroxy group can be achieved using various alkylating agents under basic conditions. The base deprotonates the hydroxy group to form the more nucleophilic phenoxide, which then attacks the alkylating agent.

Typical Reaction Scheme:

This compound + R-COCl (or (RCO)₂O) + Base → 3-Chloro-5-(acyloxy)-2-methoxypyridine + Base·HCl

References

A Senior Application Scientist's Guide to the Electronic Effects of Substituents on the Pyridine Ring

Introduction: The Unique Electronic Landscape of the Pyridine Ring

To the researcher in medicinal chemistry or materials science, the pyridine ring is a foundational scaffold. Its prevalence in pharmaceuticals, agrochemicals, and functional materials is a direct consequence of its unique electronic properties.[1] Unlike its carbocyclic cousin, benzene, pyridine possesses a nitrogen atom that fundamentally alters the electronic distribution within the aromatic system. This nitrogen atom is more electronegative than carbon, exerting a strong negative inductive effect (-I) across the ring.[2]

This inherent electron deficiency, or π-deficient character, makes the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) than benzene, often requiring harsh reaction conditions.[2][3][4] Conversely, this electron-poor nature renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the nitrogen.[5][6] The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which imparts basicity to the molecule.[2][7][8]